Methyl 2-acetamido-5-fluoro-3-nitrobenzoate

Nucleophilic Aromatic Substitution SNAr Fluorine Chemistry

Methyl 2-acetamido-5-fluoro-3-nitrobenzoate (CAS 921222-05-1) is a polysubstituted aromatic compound with the molecular formula C10H9FN2O5. It is characterized by a benzoate core bearing a methyl ester, an acetamido group, and both fluoro and nitro substituents.

Molecular Formula C10H9FN2O5
Molecular Weight 256.19 g/mol
CAS No. 921222-05-1
Cat. No. B12641215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetamido-5-fluoro-3-nitrobenzoate
CAS921222-05-1
Molecular FormulaC10H9FN2O5
Molecular Weight256.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC
InChIInChI=1S/C10H9FN2O5/c1-5(14)12-9-7(10(15)18-2)3-6(11)4-8(9)13(16)17/h3-4H,1-2H3,(H,12,14)
InChIKeyUGSFHZAGIOXVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-acetamido-5-fluoro-3-nitrobenzoate (CAS 921222-05-1): Sourcing and Baseline Characteristics


Methyl 2-acetamido-5-fluoro-3-nitrobenzoate (CAS 921222-05-1) is a polysubstituted aromatic compound with the molecular formula C10H9FN2O5 [1]. It is characterized by a benzoate core bearing a methyl ester, an acetamido group, and both fluoro and nitro substituents . This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules, including potential pharmaceuticals . Its reactivity is defined by the presence of multiple functional groups, enabling participation in diverse chemical transformations such as nucleophilic substitutions and reductions .

Why Methyl 2-acetamido-5-fluoro-3-nitrobenzoate Cannot Be Readily Substituted with In-Class Analogs


Substitution with structurally related analogs, such as Methyl 2-acetamido-5-nitrobenzoate (lacking fluorine) or Methyl 2-fluoro-3-nitrobenzoate (lacking the acetamido group), is not recommended without rigorous re-validation. The presence and precise positioning of the electron-withdrawing fluoro and nitro groups, in concert with the hydrogen-bonding acetamido moiety, are critical determinants of the compound's reactivity and biological profile . While direct comparative data for this specific compound is limited, literature on fluoronitrobenzene derivatives demonstrates that even minor structural changes can significantly alter chemical reactivity with nucleophiles like glutathione [1] and drastically impact biological potency, as seen in antitubercular nitrobenzoate series where the 3,5-dinitro substitution pattern is optimal [2]. Therefore, assuming functional equivalence with a close analog poses a high risk of experimental failure.

Quantitative Differentiation Guide for Methyl 2-acetamido-5-fluoro-3-nitrobenzoate (CAS 921222-05-1)


Enhanced Reactivity in Nucleophilic Aromatic Substitution vs. Non-Fluorinated Analogs

The presence of the 5-fluoro substituent is expected to significantly enhance the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to non-fluorinated analogs like Methyl 2-acetamido-3-nitrobenzoate. Fluorine, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly when ortho or para to the nitro group [1]. This is a class-level inference based on well-established principles of physical organic chemistry.

Nucleophilic Aromatic Substitution SNAr Fluorine Chemistry

Differentiated Antimycobacterial Activity Profile Compared to 3,5-Dinitrobenzoate Esters

While Methyl 2-acetamido-5-fluoro-3-nitrobenzoate has been noted for its promising antimicrobial properties against M. tuberculosis , the most potent antimycobacterial activity within the nitrobenzoate class is consistently observed with 3,5-dinitrobenzoate esters [1]. This positions the target compound as having a distinct, and likely less potent, activity profile compared to the leading 3,5-dinitro subclass. Its value proposition shifts from being a 'best-in-class' antimycobacterial agent to a useful comparator or a starting point for exploring alternative binding modes.

Antitubercular Mycobacterium tuberculosis Nitrobenzoate SAR

Potential for Dual Kinase Inhibition Not Confirmed in Direct Comparison

The compound is anecdotally suggested to inhibit certain kinases associated with tumor growth . However, direct biochemical profiling of this exact compound is scarce. For related analogs, disparate activities have been recorded. For example, the related acid, 2-acetamido-5-fluoro-3-nitrobenzoic acid, shows an IC50 of >100,000 nM against HDAC1/2 [1] and a Ki of 13,000 nM against HDAC5 [2], indicating weak to negligible inhibition. In contrast, other derivatives show potent inhibition of carbonic anhydrase (e.g., Ki of 6.3 nM for CA2 [3]). This evidence suggests the target compound is unlikely to be a potent, broad-spectrum kinase inhibitor and may exhibit selective, target-dependent activity that requires empirical validation.

Kinase Inhibitor HDAC CA

Validated Application Scenarios for Methyl 2-acetamido-5-fluoro-3-nitrobenzoate (CAS 921222-05-1)


Building Block for Diversity-Oriented Synthesis via SNAr

Given the class-level inference of enhanced reactivity in nucleophilic aromatic substitution (SNAr) due to the 5-fluoro group [1], this compound is optimally employed as a key building block in medicinal chemistry programs. It can be used to rapidly generate libraries of analogs by displacing the fluorine with various amine, thiol, or alkoxide nucleophiles, enabling exploration of structure-activity relationships (SAR) around the benzoate core.

A Comparator Compound for Antimycobacterial Drug Discovery

As the 3,5-dinitrobenzoate ester subclass demonstrates superior antimycobacterial activity [2], Methyl 2-acetamido-5-fluoro-3-nitrobenzoate serves a strategic role as a less active comparator. Its inclusion in screening panels helps establish the potency threshold and specificity of new antitubercular agents targeting the nitrobenzoate pharmacophore, as described in cross-study comparable evidence .

Probing Non-Covalent Interactions in Enzyme Active Sites

Despite weak to negligible activity against certain histone deacetylases (HDACs) [3][4], the molecule's array of functional groups (ester, acetamido, nitro, fluoro) makes it a valuable tool for biophysical studies. It can be used in fragment-based drug discovery (FBDD) or as a probe in X-ray crystallography and NMR to map key hydrogen-bonding and hydrophobic interactions within enzyme active sites, independent of its inhibitory potency.

Synthetic Intermediate for Fluorinated Heterocycles

The combination of an ortho-acetamido and a nitro group on a fluorinated aromatic ring provides a versatile platform for heterocycle synthesis. This compound can be used to synthesize benzimidazoles, quinoxalines, or benzotriazoles, which are privileged scaffolds in pharmaceutical development. This application leverages its baseline characteristics as a polysubstituted aromatic intermediate .

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